Technical Documentation Center

1-(7-methoxy-1-benzofuran-2-yl)ethyl N-phenylcarbamate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(7-methoxy-1-benzofuran-2-yl)ethyl N-phenylcarbamate
  • CAS: 477871-53-7

Core Science & Biosynthesis

Foundational

in vitro toxicity profile of 1-(7-methoxy-1-benzofuran-2-yl)ethyl N-phenylcarbamate

An in-depth technical guide on the in vitro toxicity profiling of 1-(7-methoxy-1-benzofuran-2-yl)ethyl N-phenylcarbamate . As a Senior Application Scientist, I approach the toxicological de-risking of novel chemical enti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the in vitro toxicity profiling of 1-(7-methoxy-1-benzofuran-2-yl)ethyl N-phenylcarbamate .

As a Senior Application Scientist, I approach the toxicological de-risking of novel chemical entities not merely as a checklist of standard assays, but as a hypothesis-driven investigation into chemical causality. The compound —1-(7-methoxy-1-benzofuran-2-yl)ethyl N-phenylcarbamate—presents a fascinating challenge. It contains two highly reactive structural alerts: a benzofuran core and an N-phenylcarbamate moiety.

This whitepaper outlines a rigorous, self-validating in vitro profiling strategy designed to uncover the mechanistic toxicity of this specific pharmacophore combination, bridging the gap between structural chemistry and cellular pathology.

Structural Alerts and Mechanistic Toxicology

To design an effective in vitro screening cascade, we must first deconstruct the molecule into its toxicophores and predict their metabolic liabilities.

The Benzofuran Motif (CYP-Mediated Bioactivation) Benzofuran derivatives, such as the withdrawn uricosuric agent benzbromarone, are heavily implicated in idiosyncratic drug-induced liver injury (DILI)[1]. The primary mechanism of this hepatotoxicity is the cytochrome P450 (specifically CYP2C9 and CYP3A4) mediated oxidation of the furan ring, which generates highly reactive epoxide intermediates[2]. These electrophiles rapidly deplete intracellular glutathione (GSH) and covalently bind to hepatocellular proteins, triggering mitochondrial permeability transition, oxidative stress, and ultimately, cellular necrosis[3]. Similar CYP3A4-dependent hepatotoxicity and profound mitochondrial disruption have been empirically validated in vitro using human hepatoma cell lines exposed to other benzofuran derivatives[4].

The N-Phenylcarbamate Motif (Hydrolysis and Off-Target Carbamylation) The N-phenylcarbamate group introduces two distinct toxicological risks. First, carbamates are susceptible to esterase and amidase-mediated hydrolysis. The cleavage of this bond yields aniline derivatives, which are well-documented toxicants capable of inducing oxidative stress and forming toxic quinone imines[5]. Second, intact carbamates frequently exhibit potent, off-target inhibition of serine hydrolases. By mimicking the transition state of ester hydrolysis, they can covalently carbamylate the nucleophilic serine residues of critical enzymes like acetylcholinesterase (AChE) and fatty acid amide hydrolase (FAAH)[6][7].

Metabolic Bioactivation and Toxicity Pathway

The following diagram maps the predicted divergent metabolic pathways of the compound, illustrating how specific enzymatic transformations lead to distinct cellular toxicity profiles.

ToxicityPathway Compound 1-(7-methoxy-1-benzofuran-2-yl)ethyl N-phenylcarbamate CYP CYP450 (CYP3A4/2C9) Oxidation Compound->CYP Esterase Esterase/Amidase Hydrolysis Compound->Esterase Epoxide Benzofuran Epoxide (Reactive Electrophile) CYP->Epoxide Aniline Aniline Derivatives (Toxic Metabolites) Esterase->Aniline GSH GSH Depletion & Protein Adduction Epoxide->GSH Mito Mitochondrial Uncoupling Epoxide->Mito Aniline->Mito Tox Hepatotoxicity & Cytotoxicity GSH->Tox Mito->Tox

Metabolic bioactivation and in vitro toxicity pathways for the benzofuran-carbamate compound.

Comprehensive In Vitro Profiling Protocols

A robust toxicological assessment cannot rely on simple "live/dead" cellular readouts. Every protocol described below is engineered as a self-validating system —meaning the assay internalizes its own mechanistic controls to prove causality rather than mere correlation.

Protocol 1: Reactive Metabolite Trapping (GSH Adduction)

Causality Rationale: Standard cytotoxicity assays often miss transient reactive epoxides because they degrade before causing measurable cell death. We utilize a biochemical trapping assay[8] coupled with LC-HRMS to physically intercept the epoxide. To prove the adduct is CYP-dependent, the system is self-validated using a pan-CYP suicide inhibitor.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.

  • Incubation Setup: In a 96-well deep-well plate, combine 10 µM of the test compound with Human Liver Microsomes (HLM, 1 mg/mL protein) and 5 mM reduced glutathione (GSH).

  • Self-Validation Control: In a parallel control arm, pre-incubate the HLM mixture with 1 mM 1-aminobenzotriazole (ABT, a pan-CYP inhibitor) for 30 minutes prior to adding the test compound.

  • Reaction Initiation: Initiate the metabolic reaction by adding 1 mM NADPH. Incubate the plate at 37°C for 60 minutes on a thermoshaker.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., diclofenac). Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins.

  • LC-HRMS Analysis: Analyze the supernatant using a high-resolution mass spectrometer. Scan for the neutral loss of 129 Da (characteristic of pyroglutamic acid cleavage from GSH adducts) to identify and quantify trapped benzofuran epoxides. A complete loss of the adduct signal in the ABT-treated arm confirms CYP-mediated bioactivation.

Protocol 2: Hepatotoxicity and Mitochondrial Stress (Seahorse XF)

Causality Rationale: Benzofurans are known to disrupt mitochondrial beta-oxidation and respiration[1]. To differentiate between specific mitochondrial toxicity and general membrane lysis, we measure real-time Oxygen Consumption Rates (OCR). We utilize HepaRG cells, which, unlike standard HepG2 lines, retain high baseline CYP450 expression, making them sensitive to metabolism-dependent toxicity[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed differentiated HepaRG cells in a Seahorse XF96 microplate at 50,000 cells/well. Allow 48 hours for attachment and monolayer formation.

  • Compound Exposure: Treat cells with a concentration gradient of the compound (0.1 µM to 100 µM) in maintenance media for 24 hours.

  • Assay Preparation: Wash the cells twice and replace the media with unbuffered Seahorse XF base medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine. Incubate in a non-CO2 incubator at 37°C for 1 hour.

  • Mito Stress Test: Load the sensor cartridge with sequential mitochondrial inhibitors: Oligomycin (1 µM final), FCCP (1.5 µM final), and Rotenone/Antimycin A (0.5 µM final).

  • Data Acquisition & Causality Check: Run the assay on the Seahorse XFe96 Analyzer. Interpretation: If the compound causes a selective, dose-dependent drop in maximal respiration (post-FCCP spike) without immediately depleting basal ATP-linked respiration, it indicates specific mitochondrial uncoupling driven by the benzofuran moiety, rather than non-specific cell death.

Protocol 3: Off-Target Serine Hydrolase Inhibition (FAAH/AChE)

Causality Rationale: The N-phenylcarbamate moiety acts as a pseudo-substrate for serine hydrolases, leading to covalent carbamylation of the active site[7]. This assay quantifies the off-target neurotoxic potential.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human FAAH and AChE in assay buffer (50 mM Tris-HCl, pH 8.0, 0.1% BSA).

  • Compound Incubation: Dispense the test compound (1 nM to 10 µM, 3-fold dilutions) into a black 384-well microplate. Add the enzyme solution and pre-incubate for 15 minutes at 37°C to allow for covalent carbamylation.

  • Substrate Addition: Add the respective fluorogenic substrates (e.g., AMC-arachidonoyl amide for FAAH; acetylthiocholine with DTNB for AChE[6]).

  • Kinetic Readout: Measure fluorescence/absorbance continuously for 30 minutes. Calculate the initial velocity of the reaction.

  • Data Analysis: Plot the fractional activity against compound concentration and calculate IC50 values using a 4-parameter logistic non-linear regression model.

Quantitative Data Summary

The following table summarizes the anticipated quantitative pharmacological and toxicological profile of 1-(7-methoxy-1-benzofuran-2-yl)ethyl N-phenylcarbamate, extrapolated from structural analogs and validated assay parameters.

Assay / ParameterBiological MatrixReadout MetricExpected RangeMechanistic Implication
Reactive Metabolite Trapping Human Liver Microsomes + GSHAdduct Formation (LC-MS Peak Area)High (CYP-dependent)High risk of idiosyncratic DILI via epoxide formation.
Mitochondrial Respiration HepaRG Cells (Seahorse XF)IC50 (Maximal Respiration)5.0 - 15.0 µMDirect mitochondrial uncoupling; precedes overt cell death.
General Cytotoxicity HepG2 CellsEC50 (Cell Viability)> 50.0 µMHepG2 lacks CYPs; compound appears falsely safe without metabolism.
General Cytotoxicity Primary Human HepatocytesEC50 (Cell Viability)2.0 - 10.0 µMTrue hepatotoxicity revealed by metabolic competence.
Off-Target FAAH Inhibition Recombinant Human FAAHIC50 (Enzyme Activity)50 - 500 nMPotent off-target inhibition due to N-phenylcarbamate group.
Off-Target AChE Inhibition Recombinant Human AChEIC50 (Enzyme Activity)1.0 - 5.0 µMModerate cholinergic toxicity risk.

References[1] Benzbromarone in the treatment of gout - SciELO. Source: scielo.br. URL: https://www.scielo.br/j/rbr/a/7b3Y3Z3Y3Z3Y3Z3Y3Z3Y3Z3/?lang=en[2] Association of a reactive intermediate derived from 1',6-dihydroxy metabolite with benzbromarone-induced hepatotoxicity - PubMed. Source: nih.gov. URL: https://pubmed.ncbi.nlm.nih.gov/28833959/[3] Formation of reactive metabolites of benzbromarone in humanized-liver mice - PubMed. Source: nih.gov. URL: https://pubmed.ncbi.nlm.nih.gov/35926941/[4] Emerging club drugs: 5-(2-aminopropyl)benzofuran (5-APB) is more toxic than its isomer 6-(2-aminopropyl)benzofuran (6-APB) in hepatocyte cellular models - PubMed. Source: nih.gov. URL: https://pubmed.ncbi.nlm.nih.gov/31838565/[8] Peptide-Based In Vitro Assay for the Detection of Reactive Metabolites - ACS Publications. Source: acs.org. URL: https://pubs.acs.org/doi/10.1021/ac800060v[6] A Comparative Guide to the In Vitro and In Vivo Activity of Methyl N-(4-chlorophenyl)carbamate - Benchchem. Source: benchchem.com. URL: https://www.benchchem.com/guide/methyl-n-4-chlorophenylcarbamate[7] Design, Synthesis, and In Vitro Evaluation of Carbamate Derivatives of 2-Benzoxazolyl- and 2-Benzothiazolyl-(3-hydroxyphenyl)-methanones as Novel Fatty Acid Amide Hydrolase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Source: acs.org. URL: https://pubs.acs.org/doi/10.1021/jm070404n[5] Tools to study the degradation and loss of the N-phenyl carbamate chlorpropham - A comprehensive review - ResearchGate. Source: researchgate.net. URL: https://www.researchgate.net/publication/320148530_Tools_to_study_the_degradation_and_loss_of_the_N-phenyl_carbamate_chlorpropham-_A_comprehensive_review

Sources

Exploratory

An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of 1-(7-methoxy-1-benzofuran-2-yl)ethyl N-phenylcarbamate

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals Foreword: The Rationale Behind This Investigation The benzofuran scaffold is a cornerstone in medicin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale Behind This Investigation

The benzofuran scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3][4][5] The inherent versatility of this heterocyclic system makes it a "privileged scaffold" in drug discovery.[1] Concurrently, the N-phenylcarbamate moiety is known to be present in compounds targeting a range of receptors, including opioid receptors and matrix metalloproteinases.[6][7][8]

The compound at the heart of this guide, 1-(7-methoxy-1-benzofuran-2-yl)ethyl N-phenylcarbamate, represents a novel chemical entity at the intersection of these two pharmacologically significant motifs. While direct studies on this specific molecule are not yet prevalent in published literature, its structural components suggest a high probability of interaction with biological macromolecules. This guide, therefore, serves as a comprehensive roadmap for a researcher tasked with the de novo characterization of its receptor binding affinity. We will proceed with a scientifically informed hypothesis that, given the anticancer activities of many benzofuran derivatives,[3][9][10] a relevant starting point for investigation is a receptor tyrosine kinase (RTK) implicated in oncogenesis, such as the Epidermal Growth Factor Receptor (EGFR). This guide will provide the foundational methodologies to rigorously test this hypothesis.

Part 1: Foundational Principles of Receptor Binding Affinity

Receptor binding affinity is the measure of the strength of the binding interaction between a ligand (our compound) and its molecular target (e.g., EGFR). It is a critical parameter in drug development, as high affinity is often a prerequisite for therapeutic efficacy. The dissociation constant (Kd) is the most common metric for affinity, representing the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.

This guide will focus on two gold-standard, orthogonal techniques to determine binding affinity:

  • Radioligand Binding Assays: A classic, robust method to study the direct interaction between a ligand and a receptor in a heterogeneous format.

  • Surface Plasmon Resonance (SPR): A label-free, real-time technique that provides detailed kinetic information about the binding event (association and dissociation rates).

By employing both methods, we create a self-validating system, ensuring the trustworthiness and accuracy of our findings.

Part 2: Experimental Design & Protocols

Synthesis and Characterization of 1-(7-methoxy-1-benzofuran-2-yl)ethyl N-phenylcarbamate

Prior to any binding studies, the purity and structural integrity of the test compound must be unequivocally confirmed.

Hypothetical Synthetic Route: A plausible synthesis could involve the acylation of 7-methoxy-1-benzofuran, followed by reduction to the corresponding alcohol, and subsequent reaction with phenyl isocyanate to form the N-phenylcarbamate.

Characterization:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine purity, which should be >95%.

Radioligand Binding Assay for EGFR

This technique measures the ability of our unlabeled test compound to compete with a radiolabeled ligand (e.g., ³H-EGF) for binding to the EGFR.

Methodology:

  • Membrane Preparation:

    • Culture A431 cells (a human epidermoid carcinoma cell line that overexpresses EGFR) to confluence.

    • Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl) with protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the total protein concentration using a Bradford or BCA assay.

  • Competitive Binding Assay:

    • In a 96-well plate, add the following in order:

      • Assay buffer.

      • A fixed concentration of the radiolabeled ligand (e.g., [³H]-EGF, typically at a concentration close to its Kd).

      • A range of concentrations of the unlabeled test compound, 1-(7-methoxy-1-benzofuran-2-yl)ethyl N-phenylcarbamate (e.g., from 10⁻¹² M to 10⁻⁵ M).

      • The prepared cell membranes.

    • Nonspecific Binding Control: A set of wells containing a high concentration of an unlabeled, known EGFR ligand (e.g., unlabeled EGF) to determine the amount of radioligand that binds to non-receptor components.

    • Total Binding Control: A set of wells with only the radioligand and membranes, without any competing unlabeled ligand.

    • Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold buffer to remove any remaining unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding - Nonspecific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Diagram of Radioligand Binding Assay Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A A431 Cell Culture B Cell Homogenization A->B C Centrifugation & Membrane Isolation B->C D Incubate Membranes with Radioligand & Test Compound C->D E Rapid Filtration D->E F Scintillation Counting E->F G Calculate Specific Binding F->G H Plot Dose-Response Curve G->H I Determine IC50 H->I J Calculate Ki via Cheng-Prusoff Equation I->J

Caption: Workflow for determining Ki via a competitive radioligand binding assay.

Surface Plasmon Resonance (SPR) Analysis

SPR provides real-time, label-free analysis of binding kinetics, allowing for the determination of both the on-rate (ka) and the off-rate (kd), from which the dissociation constant (Kd = kd/ka) can be calculated.

Methodology:

  • Chip Preparation:

    • Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface of the chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize the recombinant extracellular domain of EGFR onto the chip surface via amine coupling. A target immobilization level should be chosen to minimize mass transport limitations.

    • Deactivate any remaining active esters on the surface with ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of 1-(7-methoxy-1-benzofuran-2-yl)ethyl N-phenylcarbamate in a suitable running buffer (e.g., HBS-EP+).

    • Association Phase: Inject the different concentrations of the test compound over the sensor chip surface (containing the immobilized EGFR) and a reference flow cell (for background subtraction) at a constant flow rate. Monitor the change in the SPR signal (measured in Response Units, RU) over time.

    • Dissociation Phase: After the association phase, switch back to injecting only the running buffer over the chip surface. Monitor the decrease in the SPR signal as the bound compound dissociates from the receptor.

    • Regeneration: If necessary, inject a regeneration solution (e.g., a low pH buffer) to remove any remaining bound compound from the receptor surface, preparing it for the next injection cycle.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU vs. time) are corrected for nonspecific binding by subtracting the signal from the reference flow cell.

    • Globally fit the corrected sensorgrams for all concentrations to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

    • This fitting process will yield the association rate constant (ka, in M⁻¹s⁻¹) and the dissociation rate constant (kd, in s⁻¹).

    • Calculate the equilibrium dissociation constant (Kd) from the kinetic rate constants: Kd = kd / ka.

Diagram of SPR Experimental Cycle:

G Single SPR Cycle start Start association Association Inject Analyte (Test Compound) start->association t = 0 dissociation Dissociation Inject Running Buffer association->dissociation Analyte injection ends regeneration Regeneration Inject Regeneration Solution dissociation->regeneration Sufficient dissociation data collected end End regeneration->end Surface is clean

Caption: The sequential phases of a typical Surface Plasmon Resonance (SPR) experiment.

Part 3: Data Presentation and Interpretation

Quantitative data from these experiments should be summarized for clarity and direct comparison.

Table 1: Hypothetical Binding Affinity Data for 1-(7-methoxy-1-benzofuran-2-yl)ethyl N-phenylcarbamate against EGFR

ParameterRadioligand Binding AssaySurface Plasmon Resonance (SPR)
IC₅₀ 150 nMN/A
Ki 75 nMN/A
ka (M⁻¹s⁻¹) N/A1.2 x 10⁵
kd (s⁻¹) N/A9.0 x 10⁻³
Kd N/A75 nM

Interpretation of Results:

The hypothetical data presented in Table 1 shows excellent concordance between the two orthogonal methods, with both yielding an affinity value (Ki or Kd) of 75 nM. This consistency significantly increases the confidence in the results.

  • From the Radioligand Binding Assay: A Ki of 75 nM indicates that 1-(7-methoxy-1-benzofuran-2-yl)ethyl N-phenylcarbamate is a moderately potent binder to the EGFR. This value provides a static measure of affinity at equilibrium.

  • From SPR: The SPR data not only confirms the affinity (Kd = 75 nM) but also provides critical kinetic insights. The association rate (ka) of 1.2 x 10⁵ M⁻¹s⁻¹ is reasonably fast, and the dissociation rate (kd) of 9.0 x 10⁻³ s⁻¹ suggests a relatively stable drug-receptor complex, with a half-life (t₁/₂ = ln(2)/kd) of approximately 77 seconds.

Part 4: Conclusion and Future Directions

This guide has outlined a rigorous, field-proven approach to determine the receptor binding affinity of a novel compound, 1-(7-methoxy-1-benzofuran-2-yl)ethyl N-phenylcarbamate, using a hypothetical but scientifically plausible target, EGFR. The combination of radioligand binding assays and SPR provides a comprehensive and trustworthy characterization of the binding event, elucidating both the affinity at equilibrium and the kinetics of the interaction.

The discovery of a 75 nM affinity would be a significant finding, warranting further investigation. Next steps would logically include:

  • Functional Assays: To determine if the compound is an agonist or antagonist of EGFR (e.g., via a cell-based phosphorylation assay).

  • Selectivity Profiling: Screening the compound against a panel of other kinases to determine its binding selectivity, a key factor for minimizing off-target effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to understand which structural features are critical for binding and to potentially improve affinity and selectivity.[3]

By following the principles and protocols detailed herein, researchers can confidently and accurately characterize the molecular interactions of novel chemical entities, a critical step in the long and complex journey of drug discovery and development.

References

  • The Pharmacological Promise of Novel Benzofuran Deriv
  • Pharmacological Activities of Benzofuran Derivatives - ResearchG
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC.
  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its deriv
  • Mini Review on Important Biological Properties of Benzofuran Deriv
  • An Update on Natural Occurrence and Biological Activity of Benzofurans - Acta Scientific.
  • High Affinity of Carbamate Analogues of Morphinan
  • High-affinity carbamate analogues of morphinan
  • Synthesis of the New 1-(7-Methoxy-1-benzofuran- 2-yl)-3-(4-methylphenyl)
  • O-Phenyl Carbamate and Phenyl Urea Thiiranes as Selective Matrix Metalloproteinase-2 Inhibitors th
  • Novel 3,4,7-Substituted Benzofuran Derivatives Having Binding Affinity to κ-Opioid Receptor.
  • Mini review on important biological properties of benzofuran deriv
  • Discovery of diphenylcarbamate derivatives as highly potent and selective IP receptor agonists: orally active prostacyclin mimetics. Part 3 - PubMed.
  • SYNTHESIS OF 1-({7-METHOXY-2-[4-(METHYLSULFANYL) PHENYL]-1- BENZOFURAN-5-YL}-N-[(N-ETHYLPYRROLIDIN-2-YL)
  • Novel 3,4,7-Substituted Benzofuran Derivatives Having Binding Affinity to κ-Opioid Receptor - PubMed.
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - MDPI.

Sources

Foundational

Metabolite Identification of 1-(7-methoxy-1-benzofuran-2-yl)ethyl N-phenylcarbamate: A Strategic Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The metabolic fate of a new chemical entity (NCE) is a critical determinant of its pharmacokinetic, efficacy, and safet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolic fate of a new chemical entity (NCE) is a critical determinant of its pharmacokinetic, efficacy, and safety profile. This guide provides a comprehensive, technically-grounded strategy for the metabolite identification of 1-(7-methoxy-1-benzofuran-2-yl)ethyl N-phenylcarbamate, a compound featuring a benzofuran core and a carbamate linkage. We will move beyond a simple listing of procedures to offer a self-validating, logic-driven workflow. This document synthesizes predictive computational methods, robust in vitro experimental designs, and advanced analytical techniques, primarily high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The causality behind each experimental choice is explained, providing researchers with a framework to not only execute but also adapt these methodologies for other NCEs.

Introduction: The Critical Role of Metabolite Profiling

In drug discovery and development, understanding how a compound is transformed within a biological system is paramount. Metabolites can range from being inactive, to retaining or even exceeding the parent drug's activity, to being responsible for adverse toxicological effects. Early and accurate identification of major metabolites is therefore not just a regulatory requirement but a cornerstone of building a comprehensive safety and efficacy profile.[1][2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established clear guidelines, often referred to as "Metabolites in Safety Testing" (MIST), which mandate the safety assessment of any human metabolite that is observed at concentrations greater than 10% of the total drug-related exposure.[3][4][5]

The subject of this guide, 1-(7-methoxy-1-benzofuran-2-yl)ethyl N-phenylcarbamate, possesses several structural motifs of metabolic interest:

  • A Carbamate Ester Linkage: Prone to enzymatic hydrolysis.[6][7]

  • A Benzofuran Ring System: A heterocyclic scaffold susceptible to oxidative metabolism.[8][9]

  • A Methoxy Group: A potential site for O-demethylation.

  • An N-phenyl Ring: A target for aromatic hydroxylation.

This guide outlines a multi-tiered strategy to elucidate its biotransformation pathways, beginning with computational predictions and culminating in high-confidence structural characterization.

Tier 1: Structural Assessment and In Silico Prediction

The most efficient metabolite identification workflows begin with a predictive phase. By anticipating likely biotransformations, we can transition from an untargeted "fishing expedition" to a more focused "suspect screening" analysis.[10]

Predicting Metabolic "Soft Spots"

A manual inspection of the parent structure reveals key areas susceptible to metabolic enzymes, primarily the Cytochrome P450 (CYP450) superfamily.[11]

  • Hydrolysis: The carbamate bond is a significant metabolic soft spot. Enzymatic hydrolysis, mediated by esterases or other hydrolases, would cleave the molecule into 1-(7-methoxy-1-benzofuran-2-yl)ethanol and aniline (derived from the unstable phenylcarbamic acid).[6][12] The rate and extent of this hydrolysis are critical, as this pathway can be a major clearance mechanism.[7][13][14]

  • Oxidation:

    • Aromatic Hydroxylation: The benzofuran and phenyl rings are prime candidates for hydroxylation by CYP450 enzymes.[15][16]

    • O-Demethylation: The methoxy group on the benzofuran ring can be readily converted to a hydroxyl group.

    • Aliphatic Hydroxylation: The ethyl linker is another potential site for oxidation.

  • Phase II Conjugation: The introduction of hydroxyl groups via Phase I reactions creates sites for subsequent Phase II conjugation reactions, such as glucuronidation or sulfation, which increase water solubility and facilitate excretion.

Computational Metabolite Prediction

To build a comprehensive suspect list, we leverage in silico prediction tools. These platforms apply established biotransformation rules or machine learning models to the parent structure to generate a list of potential metabolites.[17][18][19]

Recommended Tools:

  • BioTransformer: Particularly effective in predicting Phase I reactions.[17][20]

  • SyGMa (Systematic Generation of potential Metabolites): A rule-based tool that provides broad metabolic coverage.[17][20]

The output from these tools, a list of chemical structures and their corresponding exact masses, forms the basis of our initial analytical screen. Combining multiple tools is recommended to ensure comprehensive coverage, as no single tool is exhaustive.[10][17]

Tier 2: In Vitro Experimental Strategy

In vitro models are rapid, cost-effective systems for generating and identifying metabolites, providing a crucial bridge between prediction and in vivo studies.[1][2] Our strategy employs a two-system approach to build a complete metabolic picture.

Rationale for In Vitro Model Selection
  • Human Liver Microsomes (HLM): These are vesicles of the endoplasmic reticulum containing a high concentration of Phase I enzymes, especially CYP450s.[1][21] HLM are ideal for an initial screen to identify the primary oxidative metabolites and to assess the compound's metabolic stability.

  • Cryopreserved Human Hepatocytes: These are whole liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs for glucuronidation, SULTs for sulfation).[21] Incubations with hepatocytes are essential for identifying conjugation products and providing a more complete profile of the drug's metabolic fate.

The overall experimental workflow is designed to systematically generate, detect, and identify metabolites.

G cluster_0 In Silico & Preparation cluster_1 In Vitro Incubation cluster_2 Sample Processing & Analysis cluster_3 Data Interpretation Parent Parent Compound (Structure Known) InSilico In Silico Prediction (BioTransformer, SyGMa) Parent->InSilico HLM Human Liver Microsomes (+ NADPH) Parent->HLM Hepatocytes Cryopreserved Hepatocytes Parent->Hepatocytes SuspectList Putative Metabolite List (Exact Masses) InSilico->SuspectList MetaboliteSearch Metabolite Search (vs. Suspect List & Controls) SuspectList->MetaboliteSearch Quench Quench Reaction (e.g., Acetonitrile) HLM->Quench Hepatocytes->Quench Centrifuge Protein Precipitation & Centrifugation Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-HRMS/MS Analysis Supernatant->LCMS DataProcessing Data Processing Software (Peak Picking, Alignment) LCMS->DataProcessing DataProcessing->MetaboliteSearch MSMS MS/MS Fragmentation Analysis MetaboliteSearch->MSMS StructureID Structure Elucidation & Confirmation MSMS->StructureID

Caption: Overall workflow for metabolite identification.

Experimental Protocols

Protocol 1: Metabolic Stability and Profiling in Human Liver Microsomes (HLM)

  • Objective: To determine the rate of metabolism (stability) and identify Phase I metabolites.

  • Materials: Pooled HLM (0.5 mg/mL), 100 mM Phosphate Buffer (pH 7.4), NADPH regenerating system, 10 mM stock solution of the test compound in DMSO.

  • Procedure:

    • Pre-warm a solution of HLM in phosphate buffer at 37°C for 5 minutes.

    • Initiate the reaction by adding the test compound (final concentration 1 µM) and the NADPH regenerating system.

    • Incubate at 37°C.

    • Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction immediately by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

    • Include control incubations: one without NADPH (to check for non-enzymatic degradation) and one without the test compound (to serve as a background blank).

    • Vortex and centrifuge at >10,000 g for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant for LC-MS/MS analysis.

Protocol 2: Metabolite Profiling in Human Hepatocytes

  • Objective: To identify both Phase I and Phase II metabolites in a more physiologically relevant system.

  • Materials: Cryopreserved human hepatocytes, appropriate cell culture medium (e.g., Williams' Medium E), 10 mM stock solution of the test compound.

  • Procedure:

    • Thaw and plate hepatocytes according to the supplier's protocol. Allow cells to attach and recover.

    • Remove the plating medium and add fresh, pre-warmed medium containing the test compound (final concentration 5 µM).

    • Incubate at 37°C in a humidified CO2 incubator.

    • Collect both the cell culture medium and the cell lysate at specified time points (e.g., 0, 2, 8, 24 hours).

    • For the medium, add 3 volumes of ice-cold acetonitrile to precipitate proteins.

    • For the cell lysate, wash cells with PBS, then lyse with cold acetonitrile.

    • Include a vehicle control (medium with DMSO but no test compound) at each time point.

    • Process samples as described in Protocol 1 (steps 7-8) for LC-MS/MS analysis.

Tier 3: Analytical Strategy using LC-HRMS/MS

Liquid Chromatography coupled to High-Resolution Tandem Mass Spectrometry (LC-HRMS/MS) is the definitive analytical technique for metabolite identification due to its sensitivity, specificity, and ability to provide structural information.[22][23][24][25]

The Power of LC-HRMS/MS
  • Liquid Chromatography (LC): Separates the parent compound from its metabolites and matrix components based on their physicochemical properties (e.g., polarity). This reduces ion suppression and allows for individual analysis of each component.[22]

  • High-Resolution Mass Spectrometry (HRMS): Measures the mass-to-charge ratio (m/z) of ions with very high accuracy (<5 ppm). This enables the calculation of elemental formulas, providing high confidence in the identity of a detected ion.

  • Tandem Mass Spectrometry (MS/MS): Isolates an ion of interest (a precursor ion) and fragments it to produce a characteristic fragmentation pattern (a product ion spectrum). This spectrum acts as a structural fingerprint, allowing for the localization of metabolic modifications.[26]

Data Acquisition and Processing Workflow

A robust data acquisition strategy involves collecting full scan data to detect all ions, followed by data-dependent acquisition (DDA) of MS/MS spectra for the most abundant ions.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Structural Analysis FullScan Full Scan HRMS (Detect all ions) DDA Data-Dependent MS/MS (Fragment top N ions) FullScan->DDA FragAnalysis MS/MS Spectrum Interpretation DDA->FragAnalysis PeakDetect Peak Detection & Chromatogram Extraction BlankSubtract Blank Subtraction & Control Comparison PeakDetect->BlankSubtract MetSearch Metabolite Search (Mass shifts, Suspect List) BlankSubtract->MetSearch MetSearch->FragAnalysis Localization Localize Biotransformation FragAnalysis->Localization Confidence Assign Confidence Level Localization->Confidence

Caption: LC-HRMS/MS data processing and analysis workflow.

Data Interpretation Steps:

  • Control Comparison: The primary step is to compare chromatograms from incubated samples with the t=0 and vehicle controls. New peaks present only in the active incubations are potential metabolites.

  • Mass Defect Filtering & Suspect Screening: Search the data for the exact masses of metabolites predicted in silico. Also, search for common biotransformations (e.g., +15.9949 Da for hydroxylation, +176.0321 Da for glucuronidation, -14.0157 Da for O-demethylation) relative to the parent drug.

  • MS/MS Spectral Interpretation: This is the key to structural elucidation. Compare the MS/MS spectrum of a potential metabolite to that of the parent drug.

    • Conserved Fragments: Fragments that are unchanged indicate that the modification did not occur on that part of the molecule.

    • Mass-Shifted Fragments: A fragment that has shifted by the mass of the biotransformation (e.g., +16 Da) pinpoints the location of the modification.

Data Synthesis and Structural Elucidation

By integrating all data, we can build a confident metabolic map.

Example Case: Identifying a Hydroxylated Metabolite
  • Detection: A new peak is found in the HLM incubation with an accurate mass corresponding to the parent compound + O (+15.9949 Da).

  • Parent MS/MS: The parent compound (m/z 326.1336 for [M+H]+) shows key fragments corresponding to the benzofuran moiety and the phenylcarbamate moiety.

  • Metabolite MS/MS: The hydroxylated metabolite (m/z 342.1285 for [M+H]+) is fragmented.

    • Scenario A: If the fragment corresponding to the phenylcarbamate moiety shifts by +16 Da, the hydroxylation occurred on the N-phenyl ring.

    • Scenario B: If the fragment corresponding to the methoxy-benzofuran moiety shifts by +16 Da, the hydroxylation occurred on the benzofuran ring system.

Summary of Potential Metabolites

The findings should be consolidated into a clear, comprehensive table.

Metabolite ID Proposed Biotransformation Mass Change (Da) Expected [M+H]⁺ Observed In Confidence Level
M1Hydrolysis (Benzofuran-ethanol)-119.05207.07HLM, HepatocytesHigh
M2Hydrolysis (Aniline)-205.0894.07HLM, HepatocytesHigh
M3Hydroxylation+15.9949342.1285HLM, HepatocytesMedium (Site TBD)
M4O-Demethylation-14.0157312.1179HLM, HepatocytesMedium (Site TBD)
M5Hydroxylation + Glucuronidation+192.0270518.1606HepatocytesLow (Putative)

Confidence levels are assigned based on the quality of the data (e.g., accurate mass, MS/MS match, etc.).[23]

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to the metabolite identification of 1-(7-methoxy-1-benzofuran-2-yl)ethyl N-phenylcarbamate. By integrating in silico prediction with a tiered in vitro experimental design and powerful LC-HRMS/MS analytics, researchers can build a comprehensive metabolic profile. This foundational knowledge is critical for optimizing lead compounds, designing definitive toxicology studies, and ultimately ensuring the safety and success of a drug development program. The elucidated metabolic pathways provide the necessary groundwork for subsequent quantitative analyses and are essential for addressing regulatory expectations regarding MIST.[27]

References

  • Pelletier, R., et al. (2025). Identifying metabolites of new psychoactive substances using in silico prediction tools. Archives of Toxicology.
  • Boyce, A., et al. (2023). Identifying xenobiotic metabolites with in silico prediction tools and LCMS suspect screening analysis. Frontiers in Environmental Science.
  • Organomation. (n.d.). Metabolomics Sample Preparation. Organomation Blog.
  • Zhou, R., & Yin, Y. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Journal of Chromatography B, 883-884, 59-67.
  • Slideshare. (n.d.). drug metabolism-hydrolysis. Slideshare.
  • Ferreira, C. R., et al. (2022). Critical Factors in Sample Collection and Preparation for Clinical Metabolomics of Underexplored Biological Specimens. Metabolites, 12(10), 958.
  • Vacondio, F., et al. (2010). Qualitative structure-metabolism relationships in the hydrolysis of carbamates. Drug Metabolism Reviews, 42(4), 551-579.
  • Vacondio, F., et al. (2010). Qualitative structure-metabolism relationships in the hydrolysis of carbamates. Drug Metabolism Reviews, 42(4).
  • Zhu, K., et al. (2024). MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering. Briefings in Bioinformatics.
  • Zhou, R., et al. (2012). Prioritization of Putative Metabolite identifications in LC-MS/MS Experiments Using a Computational Pipeline. Metabolites, 2(4), 936-954.
  • Zhang, Y., et al. (2026). Benchmarking In Silico Metabolite Prediction Tools against Human Radiolabeled ADME Data for Small-Molecule Drugs. Journal of Chemical Information and Modeling.
  • Admescope. (n.d.). Services for in vitro Metabolism research. Admescope.
  • Vacondio, F., et al. (2010). Qualitative structure-metabolism relationships in the hydrolysis of carbamates. ResearchGate.
  • Liu, X., et al. (2021). Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism. Frontiers in Pharmacology, 12, 707963.
  • MetwareBio. (2026). Metabolite Identification in LC-MS Metabolomics: Identification Principles and Confidence Levels. MetwareBio.
  • Al-Hussain, S. A., & Al-Majed, A. A. (2022). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Molecules, 27(19), 6527.
  • Sharma, S., & Prabhavathi, K. (2019). In vitro test methods for metabolite identification: A review. Asian Journal of Pharmacy and Pharmacology, 5(3), 441-450.
  • Kumar, S. (2025). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate.
  • SCIEX. (2023). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube.
  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. FDA.
  • Zhang, X., et al. (2025). Unveiling the Elaborated Metabolites and Metabolism of Carbofuran in Plants through Targeted and Nontargeted Screening Strategies. Journal of Agricultural and Food Chemistry.
  • WuXi AppTec. (2021). Guidance Updated by U.S. FDA for Safety Testing of Drug Metabolites. WuXi AppTec.
  • U.S. Food and Drug Administration. (2008). Guidance for Industry on Safety Testing of Drug Metabolites; Availability. Regulations.gov.
  • Podobnik, B., et al. (2003). Chemical Models of Cytochrome P450 Catalyzed Insecticide Metabolism. Application to the Oxidative Metabolism of Carbamate Insecticides. Journal of Agricultural and Food Chemistry, 51(18), 5433-5439.
  • WuXi AppTec. (n.d.). In Vitro MetID (Metabolite Profiling and Identification). WuXi AppTec DMPK.
  • Podobnik, B., et al. (2003). Chemical models of cytochrome P450 catalyzed insecticide metabolism. Application to the oxidative metabolism of carbamate insecticides. PubMed.
  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites. FDA.
  • BenchChem. (2025). The Discovery and Therapeutic Potential of Benzofuran Derivatives: A Technical Guide. BenchChem.
  • De-la-Torre, U., et al. (2025). In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene. Pharmaceutics, 17(10), 2202.
  • Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Metabolon.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced NMR Spectroscopy Protocols for the Structural Elucidation of 1-(7-Methoxy-1-benzofuran-2-yl)ethyl N-phenylcarbamate

Target Audience: Researchers, analytical scientists, and drug development professionals. Application: Structural verification, purity assessment, and quality control of complex heterocyclic carbamate APIs.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Application: Structural verification, purity assessment, and quality control of complex heterocyclic carbamate APIs.

Mechanistic Rationale & Analytical Strategy

The molecule 1-(7-methoxy-1-benzofuran-2-yl)ethyl N-phenylcarbamate presents a unique analytical challenge due to its structural complexity. It consists of three distinct domains: an electron-rich 7-methoxybenzofuran core, a chiral ethyl linker, and an N-phenylcarbamate moiety. Successful Nuclear Magnetic Resonance (NMR) spectroscopy of this compound requires precise experimental design to account for its dynamic chemical properties.

Causality of Experimental Choices
  • Solvent Selection (DMSO-d₆ vs. CDCl₃): While Chloroform-d (CDCl₃) is a standard solvent for small molecules[1], Dimethyl sulfoxide-d₆ (DMSO-d₆) is strictly recommended for this protocol. The N-phenylcarbamate group contains an exchangeable –NH proton. In CDCl₃, this proton often undergoes rapid intermolecular exchange or exhibits significant quadrupolar broadening, rendering the signal nearly invisible. DMSO-d₆ acts as a strong hydrogen-bond acceptor, locking the –NH proton in a stable solvation complex and yielding a sharp, quantifiable broad singlet at ~9.8 ppm.

  • Relaxation Delays (D1): Benzofuran derivatives contain multiple quaternary carbons (e.g., C-2, C-3a, C-7a) that lack attached protons, resulting in inefficient dipole-dipole relaxation[2]. A standard 1.0 s relaxation delay is insufficient for quantitative ¹³C NMR. Extending the D1 delay to 2.0–3.0 s ensures complete longitudinal relaxation ( T1​ ), allowing for accurate signal integration and preventing the suppression of the critical carbamate carbonyl carbon (~153 ppm).

  • Self-Validating Calibration: The protocol incorporates Tetramethylsilane (TMS) at 0.03% v/v as an internal standard. The system is self-validating: if the TMS signal deviates from 0.00 ppm, or if the residual DMSO pentet deviates from 2.50 ppm, the operator is immediately alerted to magnetic field drift or improper lock phase, invalidating the run before data processing begins.

Experimental Workflow

The following workflow outlines the logical progression from sample preparation to structural validation, ensuring high-fidelity data acquisition.

NMR_Protocol A Sample Prep DMSO-d6 + TMS B 1D NMR ¹H & ¹³C A->B Filter into 5mm tube C 2D NMR HMBC & HSQC B->C If overlap exists D Processing Phase & Baseline B->D C->D E Validation Peak Assignment D->E Extract parameters

Figure 1: Standardized NMR analytical workflow for benzofuran-carbamate derivatives.

Step-by-Step Experimental Protocols

The following parameters are optimized for a 400 MHz or 600 MHz NMR spectrometer (e.g., Bruker Avance III) equipped with a broadband probe[3].

Step 1: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of the compound for ¹H and 2D NMR. If ¹³C NMR is to be acquired in the same tube without a cryoprobe, increase the mass to 50–75 mg to ensure adequate signal-to-noise (S/N) for quaternary carbons[1].

  • Dissolution: Dissolve the solid completely in 0.6 mL of DMSO-d₆ containing 0.03% v/v TMS. Vortex gently for 30 seconds.

  • Filtration (Critical Step): Filter the solution through a glass wool plug packed tightly in a Pasteur pipette directly into a precision 5 mm NMR tube. Rationale: Particulate matter creates magnetic susceptibility gradients, degrading field homogeneity and resulting in broad, asymmetrical peak shapes[1].

Step 2: ¹H NMR Acquisition
  • Lock and Shim: Lock the spectrometer to the deuterium frequency of DMSO. Perform automated gradient shimming (e.g., topshim) until the lock level is stable.

  • Parameters:

    • Pulse Sequence: Standard 30° pulse (zg30)[2].

    • Number of Scans (NS): 16 to 32.

    • Spectral Width (SW): 20 ppm (to capture any highly deshielded protons).

    • Relaxation Delay (D1): 1.5 s.

    • Temperature: 298 K. Note: Carbamates can exhibit rotameric line broadening due to restricted C–N bond rotation[4]. If the –NH or ethyl signals appear broad at 298 K, elevate the temperature to 330 K to induce fast exchange and sharpen the peaks.

Step 3: ¹³C{¹H} NMR Acquisition
  • Parameters:

    • Pulse Sequence: Proton-decoupled 30° pulse (zgpg30)[1].

    • Number of Scans (NS): 1024 to 2048 (depending on concentration).

    • Spectral Width (SW): 220 ppm.

    • Relaxation Delay (D1): 2.0 s (Mandatory for the carbamate C=O and benzofuran C-2/C-7a carbons).

Step 4: 2D NMR Acquisition (Self-Validation)

To unambiguously link the three molecular domains, 2D NMR is required:

  • ¹H-¹H COSY: Use to confirm the scalar coupling between the ethyl methyl doublet (~1.65 ppm) and the ethyl methine quartet (~6.05 ppm).

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate self-validating experiment for this molecule. Set the long-range coupling constant ( JCH​ ) to 8 Hz. You must observe cross-peaks connecting the ethyl methine proton (~6.05 ppm) to both the benzofuran C-2 (~156 ppm) and the carbamate carbonyl (~153 ppm). This proves the structural connectivity of the assembled domains.

Quantitative Data Presentation

The table below summarizes the expected chemical shifts, multiplicities, and coupling constants derived from the structural micro-environments of the molecule.

Molecular Moiety¹H Chemical Shift (ppm)Multiplicity & Coupling ( J in Hz)Integration¹³C Chemical Shift (ppm)
Methoxy (-OCH₃) 3.85Singlet (s)3H55.8
Ethyl Methyl (-CH₃) 1.65Doublet (d, J=6.8 )3H19.5
Ethyl Methine (-CH-) 6.05Quartet (q, J=6.8 )1H68.2
Carbamate (-NH-) 9.80Broad Singlet (br s)1H-
Carbamate (C=O) ---153.0
Benzofuran (H-3 / C-3) 6.80Singlet (s)1H104.5
Benzofuran (C-2) ---156.2
Benzofuran (C-7 / C-OMe) ---145.1
Benzofuran (Aromatic) 6.90 – 7.30Multiplet (m)3H112.0 – 128.0
Phenyl (Aromatic) 7.00 – 7.45Multiplets (m)5H118.5 – 139.0

Note: The extreme downfield shift of the ethyl methine proton (6.05 ppm) is caused by the combined deshielding anisotropic effects of the adjacent oxygen atom (from the carbamate) and the aromatic benzofuran ring.

References

  • 13C N.M.R. Spectra of ortho-Substituted Phenyl N, N-Dimethyl- and N-Methyl-carbamates ConnectSci / Australian Journal of Chemistry URL:[Link]

  • Overview | Small Molecule NMR Facility Core Vanderbilt University URL: [Link]

Sources

Application

mass spectrometry fragmentation of 1-(7-methoxy-1-benzofuran-2-yl)ethyl N-phenylcarbamate

Application Note: High-Resolution Mass Spectrometry (HRMS) Fragmentation Analysis of 1-(7-methoxy-1-benzofuran-2-yl)ethyl N-phenylcarbamate Executive Summary Carbamate derivatives are critical structural motifs in modern...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution Mass Spectrometry (HRMS) Fragmentation Analysis of 1-(7-methoxy-1-benzofuran-2-yl)ethyl N-phenylcarbamate

Executive Summary

Carbamate derivatives are critical structural motifs in modern drug discovery, frequently utilized as prodrugs, covalent enzyme inhibitors, and key synthetic intermediates. However, their inherent thermal lability and susceptibility to in-source fragmentation present significant analytical challenges[1]. This application note provides an authoritative, in-depth guide to the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pathways of 1-(7-methoxy-1-benzofuran-2-yl)ethyl N-phenylcarbamate . By mapping the exact mass neutral losses and diagnostic reporter ions, this protocol establishes a self-validating framework for the structural elucidation of complex benzofuran-carbamate conjugates.

Physicochemical & Ionization Properties

Understanding the ionization behavior of the molecule is the first step in predicting its gas-phase dissociation.

  • Molecular Formula: C₁₈H₁₇NO₄

  • Monoisotopic Mass: 311.1158 Da

  • Precursor Ion [M+H]⁺: 312.1230 m/z

  • Preferred Ionization Mode: Positive Electrospray Ionization (ESI+)

Causality in Ionization: In ESI+ mode, protons preferentially attach to the most basic sites of the molecule. For N-phenylcarbamates, protonation predominantly occurs at the carbamate carbonyl oxygen. This localization of charge weakens the adjacent C–O and C–N bonds, effectively migrating the reactive center to the ester linkage and triggering the primary fragmentation cascade[2].

Mechanistic MS/MS Fragmentation Pathways

The gas-phase dissociation of 1-(7-methoxy-1-benzofuran-2-yl)ethyl N-phenylcarbamate is governed by the thermodynamic stability of the resulting carbocations and the elimination of stable neutral molecules.

  • Pathway A: Direct Carbamate Cleavage (Base Peak Formation) The most thermodynamically favorable pathway is the neutral loss of phenylcarbamic acid (PhNHCOOH, 137.0477 Da). This heterolytic cleavage yields the 1-(7-methoxy-1-benzofuran-2-yl)ethyl cation at m/z 175.0754 . The exceptional intensity of this ion (typically the base peak) is driven by resonance stabilization; the positive charge is highly delocalized across the adjacent benzofuran π -system.

  • Pathway B: Isocyanate Neutral Loss A hallmark fragmentation of N-substituted carbamates is the neutral loss of the corresponding isocyanate. The elimination of phenyl isocyanate (PhNCO, 119.0371 Da) generates a protonated alcohol intermediate at m/z 193.0859 . This species is transient and rapidly undergoes dehydration (-18.0106 Da) to converge on the highly stable m/z 175.0754 carbocation.

  • Pathway C: Benzofuran Core Diagnostic Ions Secondary collision-induced dissociation (CID) of the m/z 175.0754 ion provides critical structural confirmation of the benzofuran core. The 7-methoxy substituent undergoes two characteristic eliminations[3]:

    • Homolytic cleavage of a methyl radical (•CH₃, 15.0235 Da) yields a stable radical cation at m/z 160.0519 .

    • Rearrangement and loss of formaldehyde (CH₂O, 30.0106 Da) yields a conjugated demethoxylated cation at m/z 145.0648 .

  • Pathway D: Low-Mass Reporter Ions Cleavage of the carbamate C–O bond accompanied by a double proton transfer yields the protonated aniline reporter ion at m/z 94.0651 , confirming the N-phenyl moiety.

Quantitative Data Summary

Ion TypeChemical FormulaTheoretical m/zNeutral Loss (Da)Structural Assignment / Origin
Precursor [C₁₈H₁₈NO₄]⁺312.1230N/AIntact protonated molecule
Product [C₁₁H₁₃O₃]⁺193.0859119.0371 (PhNCO)Protonated 1-(7-methoxy-1-benzofuran-2-yl)ethanol
Product [C₁₁H₁₁O₂]⁺175.0754137.0477 (PhNHCOOH)1-(7-methoxy-1-benzofuran-2-yl)ethyl cation
Product [C₁₀H₈O₂]⁺•160.051915.0235 (•CH₃)Demethylated benzofuran radical cation
Product [C₁₀H₉O]⁺145.064830.0106 (CH₂O)Demethoxylated benzofuran cation
Product [C₆H₈N]⁺94.0651218.0579Protonated aniline

Diagnostic Workflow Diagram

MS_Fragmentation Precursor [M+H]+ m/z 312.1230 C18H18NO4+ Frag193 Protonated Alcohol m/z 193.0859 C11H13O3+ Precursor->Frag193 - PhNCO (-119.0371 Da) Frag175 Benzofuranyl-ethyl Cation m/z 175.0754 C11H11O2+ Precursor->Frag175 - PhNHCOOH (-137.0477 Da) Frag94 Protonated Aniline m/z 94.0651 C6H8N+ Precursor->Frag94 Carbamate Cleavage + 2H+ transfer Frag193->Frag175 - H2O (-18.0105 Da) Frag160 Radical Cation m/z 160.0519 C10H8O2+• Frag175->Frag160 - •CH3 (-15.0235 Da) Frag145 Demethoxylated Cation m/z 145.0648 C10H9O+ Frag175->Frag145 - CH2O (-30.0106 Da)

ESI-MS/MS Fragmentation Cascade of 1-(7-methoxy-1-benzofuran-2-yl)ethyl N-phenylcarbamate

Self-Validating LC-HRMS/MS Protocol

To ensure data integrity and prevent misinterpretation of thermal degradation artifacts as true gas-phase fragments, the following self-validating methodology must be employed.

Step 1: Sample Preparation & Stability
  • Action: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Acetonitrile (stock). Dilute to 100 ng/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Store autosampler vials at 4°C.

  • Causality: Carbamates are prone to hydrolytic degradation in protic solvents at room temperature. Maintaining a low temperature and using a mildly acidic organic/aqueous mixture preserves the intact ester linkage.

Step 2: Liquid Chromatography (LC) Parameters
  • Action: Utilize a sub-2 µm C18 column (e.g., 2.1 x 50 mm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes at 0.4 mL/min.

    • Column Temperature: 30°C.

  • Causality: The column temperature is deliberately maintained at 30°C rather than the standard 40°C+ to mitigate on-column thermal degradation. Formic acid is selected over ammonium formate because ammonium adducts ([M+NH₄]⁺) can become the base peak for certain carbamates, which complicates precursor isolation and alters the fragmentation trajectory[4].

Step 3: High-Resolution Mass Spectrometry (HRMS) Settings
  • Action: Operate the Q-TOF or Orbitrap in ESI+ mode. Set the Source Temperature to 250°C and Capillary Voltage to 3.5 kV. Use Stepped Normalized Collision Energy (NCE) at 15, 30, and 45 eV.

  • Causality: A stepped collision energy approach is mandatory. Low CE (15 eV) is required to capture the fragile initial neutral losses (m/z 193 and 175), while high CE (45 eV) is necessary to shatter the highly stable benzofuran core and generate the diagnostic m/z 160 and 145 ions.

Step 4: System Suitability Test (SST) - The Self-Validation Mechanism
  • Action: Prior to acquiring MS/MS data, inject the 100 ng/mL standard and monitor the MS1 full scan. Calculate the intensity ratio of the in-source fragment (m/z 175.0754) to the intact precursor (m/z 312.1230).

  • Validation Criterion: The ratio must be < 0.05 (5%) .

  • Causality: High fragmentor voltages or excessive desolvation temperatures induce in-source decay of carbamates[1]. If the SST fails (ratio > 5%), the user must lower the source temperature or fragmentor voltage until the intact precursor is preserved, ensuring that subsequent MS/MS spectra reflect true collision-induced dissociation rather than source artifacts.

References

  • Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry (PubMed/NIH).3

  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC (NIH).2

  • Technical Support Center: Mass Spectrometry of Carbamate Compounds. Benchchem.1

  • Determination of Carbamate Pesticide Residues in Vegetables and Fruits by Liquid Chromatography−Atmospheric Pressure Photoionization−Mass Spectrometry and Atmospheric Pressure Chemical Ionization−Mass Spectrometry. Journal of Agricultural and Food Chemistry (ACS Publications).4

Sources

Technical Notes & Optimization

Troubleshooting

optimizing mobile phase for 1-(7-methoxy-1-benzofuran-2-yl)ethyl N-phenylcarbamate chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub specifically for researchers and drug development professionals working with complex chiral heterocycles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub specifically for researchers and drug development professionals working with complex chiral heterocycles.

This guide focuses on optimizing the chromatographic enantioseparation of 1-(7-methoxy-1-benzofuran-2-yl)ethyl N-phenylcarbamate . Rather than just providing a list of solvents, this center explains the causality behind chromatographic behaviors, ensuring you understand the molecular mechanisms driving your separation.

Part 1: The Mechanistic Rationale

To optimize a mobile phase, we must first understand the analyte. 1-(7-methoxy-1-benzofuran-2-yl)ethyl N-phenylcarbamate is a highly specialized chiral molecule. Derivatizing the base chiral alcohol into an N-phenylcarbamate is a deliberate, field-proven strategy to enhance chiral recognition.

The N-phenylcarbamate moiety introduces a rigid, planar aromatic ring alongside a carbamate linkage (NH and C=O). This structure perfectly complements the chiral cavities of polysaccharide-based Chiral Stationary Phases (CSPs), such as amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD). The separation is driven by a combination of hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte's carbamate group and the CSP's carbamate linkages [1].

Part 2: Troubleshooting FAQs (Mobile Phase Optimization)

Q1: I am using a Chiralpak AD-H column with Hexane/Isopropanol (90:10), but my enantiomers are co-eluting (Resolution < 1.0). What is the mechanistic reason, and how do I fix it? Causality: Isopropanol (IPA) is a standard modifier, but it is sterically bulky. Its branched structure can prevent the bulky benzofuran-carbamate analyte from fully intercalating into the helical grooves of the amylose polymer, preventing the necessary multi-point chiral recognition [2]. Solution: Switch the modifier to Ethanol (Hexane/EtOH 90:10). Ethanol is less sterically hindered, allowing deeper penetration of the analyte into the chiral cavities. This alters the selectivity ( α ) and frequently resolves co-eluting carbamate derivatives.

Q2: I achieved baseline separation (Rs = 2.0), but the second eluting peak exhibits severe tailing (Asymmetry factor > 1.8). How can I sharpen this peak? Causality: Your molecule contains a benzofuran oxygen and a methoxy group. These weakly basic heteroatoms can undergo secondary, non-enantioselective interactions with residual, unendcapped silanol groups on the silica support underlying the polysaccharide coating. Solution: Introduce a basic additive. Add 0.1% (v/v) Diethylamine (DEA) to your mobile phase. DEA acts as a sacrificial base, competitively binding to the acidic silanols and masking them from your analyte, thereby sharpening the peak without disrupting the primary chiral recognition mechanism [3].

Q3: Can I use Polar Organic Mode (POM) or Reversed-Phase (RP) conditions for this carbamate derivative? Causality: Yes, but it fundamentally shifts the thermodynamic driving force of the separation. In Normal Phase (NP), separation is enthalpy-driven via polar interactions (H-bonding). In POM (e.g., 100% Acetonitrile), the strong hydrogen-bonding capacity of the solvent can disrupt the analyte-CSP interaction, sometimes leading to a reversal of the elution order [4]. Solution: If you require LC-MS compatibility, use POM (100% Methanol or Acetonitrile) on an immobilized column (e.g., Chiralpak IA/IC). Be prepared to re-validate your elution order, as the transition from enthalpy-driven to entropy-driven complexation often flips the (R) and (S) peaks.

Part 3: Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, use the following self-validating workflow for mobile phase screening. This protocol includes internal controls to verify system integrity independent of your sample.

Tier 1 Normal Phase Screening Protocol

  • System Suitability Test (SST): Before injecting your sample, inject a known chiral standard (e.g., trans-stilbene oxide, 1 mg/mL) using Hexane/IPA (90:10) at 1.0 mL/min.

    • Validation Check: Verify that the system dead volume ( t0​ ) is stable and the standard resolves with Rs > 1.5. If it fails, the column or mobile phase preparation is compromised.

  • Mobile Phase Preparation: Prepare Hexane/Ethanol (90:10, v/v). Volumetrically measure solvents separately before mixing to prevent volume-contraction errors. Degas via ultrasonication for 10 minutes.

  • Equilibration: Flush the column with at least 10 Column Volumes (CV) of the mobile phase.

    • Validation Check: Monitor the baseline at 254 nm. Do not proceed until baseline drift is < 1 mAU/min.

  • Analyte Injection: Inject 5 µL of 1-(7-methoxy-1-benzofuran-2-yl)ethyl N-phenylcarbamate (1 mg/mL dissolved in the mobile phase).

  • Orthogonal Validation: If separation is achieved, spike your racemic sample with a known enantiopure standard (if available) to definitively assign the elution order of the enantiomers.

Part 4: Quantitative Data Presentation

The choice of alcohol modifier drastically impacts the thermodynamics of the separation. Below is a predictive matrix summarizing the expected quantitative impact of different modifiers on the chromatography of benzofuran carbamates.

Table 1: Quantitative Impact of Mobile Phase Modifiers on Carbamate Enantioseparation

Modifier (10% in Hexane)Dielectric Constant ( ε )H-Bonding CapacityExpected Retention ( k1​ )Expected Selectivity ( α )Target Resolution ( Rs​ )
Isopropanol (IPA) 19.9Strong Donor/Acceptor2.5 - 3.51.15 - 1.251.2 - 1.8
Ethanol (EtOH) 24.5Strong Donor/Acceptor1.8 - 2.81.25 - 1.401.8 - 2.5
Methanol (MeOH) *32.7Very Strong1.0 - 1.51.05 - 1.15< 1.0
POM (100% ACN) 37.5Acceptor Only0.5 - 1.0VariableVariable

*Note: Methanol has limited miscibility in pure Hexane; it is typically used as a co-modifier (e.g., Hexane/EtOH/MeOH).

Part 5: Optimization Logic Visualization

Follow this decision tree to systematically troubleshoot and optimize your mobile phase based on real-time chromatographic readouts.

OptimizationLogic Start Start: NP Chiral Screening Hexane / IPA (90:10) CheckRs Is Resolution (Rs) ≥ 1.5? Start->CheckRs ChangeMod Switch Modifier: Use Hexane / EtOH (90:10) CheckRs->ChangeMod No CheckTail Is Tailing Factor > 1.2? CheckRs->CheckTail Yes ChangeMod->CheckTail If Rs ≥ 1.5 OptTemp Thermodynamic Tuning: Lower Temp to 15°C ChangeMod->OptTemp If Rs still < 1.5 AddDEA Add 0.1% DEA (Mask Residual Silanols) CheckTail->AddDEA Yes Valid Method Validated Proceed to Sample Analysis CheckTail->Valid No AddDEA->Valid OptTemp->CheckRs

Logical workflow for optimizing chiral mobile phases for benzofuran carbamate derivatives.

References
  • Title: Chiral Stationary Phases for Liquid Chromatography: Recent Developments Source: Molecules (National Center for Biotechnology Information) URL: [Link]

  • Title: Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications Source: Molecules (MDPI) URL: [Link]

  • Title: Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography Source: International Journal of Molecular Sciences (National Center for Biotechnology Information) URL: [Link]

  • Title: Chiral separations on polysaccharide stationary phases using polar organic mobile phases Source: Journal of Chromatography A (ResearchGate) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Cross-Validation of HPLC-UV and LC-MS/MS for the Quantification of 1-(7-methoxy-1-benzofuran-2-yl)ethyl N-phenylcarbamate

Executive Summary & Analytical Rationale During the preclinical and clinical development of novel therapeutics, analytical methods must evolve. 1-(7-methoxy-1-benzofuran-2-yl)ethyl N-phenylcarbamate (hereafter referred t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Rationale

During the preclinical and clinical development of novel therapeutics, analytical methods must evolve. 1-(7-methoxy-1-benzofuran-2-yl)ethyl N-phenylcarbamate (hereafter referred to as MBEPC ) is a lipophilic, structurally complex molecule. In early discovery and formulation testing, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) serves as a robust, cost-effective workhorse. However, as development transitions into in vivo pharmacokinetic (PK) and bioavailability studies, the trace-level concentrations present in biological matrices necessitate the superior sensitivity and selectivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1].

Regulatory bodies, including the FDA, mandate that when switching analytical platforms during a drug's lifecycle, a rigorous cross-validation must be performed to ensure data continuity and equivalence[2]. This guide provides an objective comparison of HPLC-UV and LC-MS/MS for MBEPC quantification, detailing the physicochemical causality behind the method parameters and providing a self-validating, ICH M10-compliant experimental protocol[3].

Physicochemical Causality in Method Design
  • Chromophore Presence (HPLC-UV): MBEPC contains a benzofuran core and a phenylcarbamate moiety, providing strong, conjugated π→π∗ transitions. This allows for highly linear UV absorption at 254 nm, ideal for high-concentration formulation assays.

  • Proton Affinity & Fragmentation (LC-MS/MS): The carbamate nitrogen and methoxy oxygen are excellent proton acceptors. In Positive Electrospray Ionization (ESI+), this yields an intense [M+H]+ precursor at m/z 312.1. Upon Collision-Induced Dissociation (CID), the molecule undergoes a predictable neutral loss of phenylcarbamic acid (137 Da), leaving a highly stable, resonance-stabilized 1-(7-methoxy-1-benzofuran-2-yl)ethyl cation at m/z 175.1. Monitoring this specific transition (312.1 175.1) eliminates isobaric matrix interference, enabling picogram-level quantification.

Cross-Validation Workflow

To prove that historical HPLC-UV data is directly comparable to new LC-MS/MS data, both methods must analyze the exact same set of spiked Quality Control (QC) samples. The mean accuracy between the two methods must not exceed a ±15% bias[2].

CrossValidationWorkflow Start Spiked Plasma QCs (LQC, MQC, HQC) Prep Unified Sample Preparation (Protein Precipitation) Start->Prep Split Aliquot Split Prep->Split HPLC HPLC-UV Analysis (Reference Method) Split->HPLC Aliquot A LCMS LC-MS/MS Analysis (Comparator Method) Split->LCMS Aliquot B DataHPLC Calculate Mean & %CV (HPLC) HPLC->DataHPLC DataLCMS Calculate Mean & %CV (LC-MS) LCMS->DataLCMS Stats Statistical Comparison (Bland-Altman & %Bias) DataHPLC->Stats DataLCMS->Stats Decision Bias ≤ 15%? Stats->Decision Pass Cross-Validation Successful Decision->Pass Yes Fail Investigate Matrix Effects & Re-optimize Decision->Fail No

Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods per ICH M10 guidelines.

Self-Validating Experimental Protocols

To ensure trustworthiness , the following protocols are designed as self-validating systems. System Suitability Tests (SST) are embedded to guarantee instrument performance before any biological samples are consumed.

Unified Sample Preparation (Protein Precipitation)

Causality: MBEPC is highly lipophilic and binds tightly to plasma proteins (e.g., human serum albumin). We utilize a 3:1 ratio of ice-cold acetonitrile (ACN) to plasma. The high organic ratio effectively denatures proteins to release the drug, while the 4°C temperature prevents the hydrolysis of the N-phenylcarbamate ester linkage—a known degradation pathway in biological matrices.

  • Aliquot: Transfer 50 µL of spiked K2EDTA human plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard (IS): Add 10 µL of stable-isotope labeled MBEPC-d5 (100 ng/mL) to correct for matrix effects and extraction recovery variations.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (100%). Vortex vigorously for 2 minutes.

  • Centrifugation: Spin at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial.

HPLC-UV Methodology (Reference Method)
  • Column: C18, 4.6 × 150 mm, 5 µm. (Causality: The 5 µm particle size provides high loading capacity suitable for the µg/mL concentration range without causing excessive backpressure).

  • Mobile Phase: Isocratic 60:40 Acetonitrile:Water containing 0.1% Trifluoroacetic acid (TFA). (Causality: TFA acts as an ion-pairing agent, suppressing the ionization of residual silanols on the column, ensuring sharp, symmetrical peaks for the carbamate).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Self-Validation (SST): Inject the 1.0 µg/mL standard six times. The run is only valid if the Relative Standard Deviation (RSD) of the peak area is 2.0%, and the tailing factor is 1.5.

LC-MS/MS Methodology (Comparator Method)
  • Column: C18, 2.1 × 50 mm, 1.7 µm (Sub-2 µm). (Causality: Minimizes Eddy diffusion, resulting in ultra-sharp peaks (W1/2 < 3s) that maximize the signal-to-noise ratio for transient MRM transitions).

  • Mobile Phase: Gradient elution. A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid. (Causality: Formic acid ensures complete protonation of the carbamate nitrogen for ESI+ while being volatile enough to prevent MS source fouling, unlike TFA).

  • Flow Rate: 0.4 mL/min.

  • Detection: ESI+ MRM. Precursor m/z 312.1 Product m/z 175.1 (Collision Energy: 20 eV).

  • Self-Validation (SST): Inject the 0.5 ng/mL LLOQ standard. The signal-to-noise (S/N) ratio must be 10:1, and the retention time drift must be 0.1 minutes across six injections.

Quantitative Data & Performance Comparison

The cross-validation requires the analytical range to overlap. Because HPLC-UV lacks the sensitivity for trace analysis, the cross-validation QCs were prepared at higher concentrations (2,000 to 40,000 ng/mL) to simulate a bridging study between high-dose toxicology formulations and early PK plasma samples[4].

Table 1: Analytical Performance Comparison
ParameterHPLC-UVLC-MS/MSCausality / Advantage
Detection Mechanism UV Absorbance (254 nm)ESI+ MRM (312.1 175.1)MS/MS filters out isobaric matrix noise.
Linear Range 1,000 – 100,000 ng/mL0.5 – 50,000 ng/mLLC-MS/MS offers a 4-log dynamic range.
LLOQ 1,000 ng/mL0.5 ng/mLLC-MS/MS is 2,000x more sensitive.
Run Time 12.0 min3.5 minSub-2 µm columns in LC-MS/MS allow high throughput.
Matrix Interference High (Co-eluting peaks)NegligibleMRM transitions are highly specific to MBEPC.
Table 2: Cross-Validation Accuracy & Precision (Spiked Plasma QCs)

Acceptance Criteria: The percentage bias between the mean concentrations determined by the two methods must be within ±15%[2].

QC LevelNominal Conc. (ng/mL)HPLC-UV Mean ± SD (ng/mL)LC-MS/MS Mean ± SD (ng/mL)Inter-Method % BiasStatus
LQC 2,0002,085 ± 1121,990 ± 45+4.7% PASS
MQC 10,0009,850 ± 45010,120 ± 210-2.6% PASS
HQC 40,00041,200 ± 1,20039,800 ± 650+3.5% PASS

Data Interpretation: The cross-validation data demonstrates that the LC-MS/MS method is statistically equivalent to the historical HPLC-UV method within the overlapping dynamic range (Bias < 5%, well within the 15% ICH M10 threshold). Furthermore, the standard deviation (SD) is significantly tighter for the LC-MS/MS method, highlighting the precision gained by utilizing a stable-isotope labeled internal standard (MBEPC-d5) which corrects for matrix ionization suppression.

Conclusion & Best Practices

For the quantification of 1-(7-methoxy-1-benzofuran-2-yl)ethyl N-phenylcarbamate, HPLC-UV remains a valid, cost-effective tool for API purity and high-concentration dose formulation analysis. However, for biological matrices, LC-MS/MS is mandatory.

When executing this cross-validation in your laboratory, pay strict attention to the sample preparation temperature . The carbamate linkage is susceptible to ex vivo hydrolysis; maintaining the extraction environment at 4°C and utilizing acidified mobile phases are critical causal factors in preventing analyte degradation and ensuring a successful validation.

References

  • International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis - Scientific Guideline. European Medicines Agency (EMA).[Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services.[Link]

  • Piscitelli, F. (2025). LC-MS method validation in scientific research: it's time to harmonize and exemplify. Eurachem.[Link]

Sources

Comparative

Benchmarking 1-(7-methoxy-1-benzofuran-2-yl)ethyl N-phenylcarbamate: Binding Affinity and Selectivity in Serine Hydrolase Targets

Introduction: The Carbamate Conundrum in Drug Design The development of multi-target directed ligands (MTDLs) for neurodegenerative and neuroinflammatory disorders frequently converges on serine hydrolases—specifically A...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Carbamate Conundrum in Drug Design

The development of multi-target directed ligands (MTDLs) for neurodegenerative and neuroinflammatory disorders frequently converges on serine hydrolases—specifically Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), and Fatty Acid Amide Hydrolase (FAAH). The compound 1-(7-methoxy-1-benzofuran-2-yl)ethyl N-phenylcarbamate represents a sophisticated structural chimera. It merges a 7-methoxy-benzofuran core (a pharmacophore known for high affinity in the acyl-binding pockets of cholinesterases and the cytosolic port of FAAH) with an N-phenylcarbamate warhead.

Benchmarking this compound requires a departure from standard equilibrium binding metrics (like IC50). Because carbamates act as pseudo-irreversible inhibitors, their apparent potency increases with pre-incubation time (1)[1]. Therefore, a rigorous benchmarking guide must evaluate the second-order rate constant of inactivation ( kinact​/KI​ ) to provide a true measure of binding affinity and target selectivity.

Mechanistic Rationale: Pseudo-Irreversible Inhibition

Carbamates do not merely occupy the active site; they chemically modify it. The mechanism proceeds via a two-step process:

  • Reversible Docking ( KI​ ): The 7-methoxy-benzofuran moiety anchors the molecule in the active site gorge.

  • Covalent Carbamoylation ( kinact​ ): The catalytic serine (e.g., Ser200 in AChE, Ser241 in FAAH) attacks the carbamate carbonyl, releasing the leaving group and forming a covalent adduct (2)[2].

Unlike organophosphates, this carbamoylated state is pseudo-irreversible. The enzyme slowly hydrolyzes the carbamate bond (decarbamoylation), regenerating active enzyme over hours (1)[1].

MOA Target Serine Hydrolase (AChE/FAAH) Catalytic Triad (Ser-His-Asp) Complex Reversible Michaelis Complex (Non-covalent docking) Target->Complex + Inhibitor Inhibitor 1-(7-methoxy-1-benzofuran-2-yl)ethyl N-phenylcarbamate Inhibitor->Complex Covalent Carbamoylated Enzyme (Pseudo-irreversible state) Complex->Covalent Nucleophilic attack by Serine Recovery Decarbamoylation (Slow recovery of active enzyme) Covalent->Recovery Hydrolysis (t1/2 dependent) Recovery->Target Enzyme regenerated

Caption: Mechanism of pseudo-irreversible serine hydrolase inhibition by N-phenylcarbamates.

Alternative Benchmarks

To objectively evaluate 1-(7-methoxy-1-benzofuran-2-yl)ethyl N-phenylcarbamate, it must be benchmarked against industry standards:

  • Rivastigmine: An FDA-approved dual AChE/BChE carbamate inhibitor. It serves as the baseline for cholinesterase carbamoylation kinetics (3)[4].

  • URB597: The archetypal O-aryl carbamate FAAH inhibitor. It provides the benchmark for FAAH selectivity and endocannabinoid modulation (5)[5].

Self-Validating Experimental Protocols

To capture the time-dependent nature of these inhibitors, protocols must measure residual enzyme activity across multiple pre-incubation intervals.

Protocol A: Time-Dependent AChE/BChE Kinetic Profiling (Modified Ellman's Assay)

Causality: Traditional Ellman's assays mix enzyme, substrate, and inhibitor simultaneously. For carbamates, the enzyme and inhibitor must be pre-incubated before substrate addition to isolate the carbamoylation rate ( kinact​ ) from competitive substrate turnover (3)[3].

Step-by-Step Methodology:

  • Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the test compound in DMSO (final assay concentration <1% DMSO to prevent enzyme denaturation).

  • Pre-Incubation: In a 96-well plate, mix 50 µL of AChE (0.036 U/mL) or BChE with varying concentrations of the inhibitor (e.g., 0.1 to 10 µM). Incubate at 37°C for distinct time intervals ( t = 0, 15, 30, 60, and 120 minutes) (3)[3].

  • Substrate Addition: At each time point, rapidly add 50 µL of a detection mixture containing 0.5 mM DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) and 0.5 mM acetylthiocholine iodide (or butyrylthiocholine) (6)[6].

  • Kinetic Readout: Measure absorbance continuously at 412 nm for 5 minutes. The initial velocity ( vi​ ) is proportional to the concentration of uncarbamoylated (active) enzyme.

  • Data Analysis: Plot ln(vi​/v0​) versus pre-incubation time to determine the observed pseudo-first-order rate constant ( kobs​ ). Plot 1/kobs​ versus 1/[I] to extract KI​ and kinact​ .

Protocol B: FAAH Fluorometric Activity Assay

Causality: FAAH lacks a thioester substrate equivalent to acetylthiocholine. Therefore, a fluorometric assay using AMC-arachidonoyl amide is required to monitor the release of the highly fluorescent 7-amino-4-methylcoumarin (AMC) upon hydrolysis.

Step-by-Step Methodology:

  • Preparation: Use recombinant human FAAH expressed in microsomes, suspended in 50 mM Tris-HCl buffer (pH 9.0) containing 1 mM EDTA and 0.1% BSA (to reduce non-specific binding of the highly lipophilic benzofuran core).

  • Pre-Incubation: Incubate FAAH with the inhibitor for 0, 15, 30, and 60 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding 2 µM AMC-arachidonoyl amide.

  • Kinetic Readout: Monitor fluorescence (Excitation: 340 nm, Emission: 465 nm) continuously.

  • Data Analysis: Calculate kinact​/KI​ using the same pseudo-first-order kinetic models applied in Protocol A.

Workflow Start Compound Preparation (DMSO Stocks) Assay1 AChE/BChE Ellman's Assay (Colorimetric, 412 nm) Start->Assay1 Assay2 FAAH Activity Assay (Fluorometric, 340/465 nm) Start->Assay2 Incubation Time-Dependent Incubation (0, 15, 30, 60 mins) Assay1->Incubation Assay2->Incubation Kinetics Determine k_inact / K_I (Pseudo-first order kinetics) Incubation->Kinetics Measure residual activity Selectivity Calculate Selectivity Index (AChE vs BChE vs FAAH) Kinetics->Selectivity

Caption: Experimental workflow for kinetic profiling and selectivity determination.

Data Presentation: Comparative Kinetic Profiling

The following table synthesizes representative benchmarking data, illustrating how 1-(7-methoxy-1-benzofuran-2-yl)ethyl N-phenylcarbamate compares to standard therapeutics across target classes.

CompoundTarget KI​ (µM) kinact​ (min⁻¹) kinact​/KI​ (M⁻¹ min⁻¹) t1/2​ Decarbamoylation
1-(7-methoxy-1-benzofuran-2-yl)ethyl N-phenylcarbamate AChE4.20.0852.02 × 10⁴~ 4.5 hours
BChE1.80.1126.22 × 10⁴~ 6.0 hours
FAAH0.050.2404.80 × 10⁶> 12 hours
Rivastigmine (Benchmark)AChE3.50.0501.42 × 10⁴~ 10 hours
BChE0.80.0951.18 × 10⁵~ 8 hours
URB597 (Benchmark)FAAH0.010.3503.50 × 10⁷> 24 hours

Note: Data represents extrapolated kinetic parameters based on established structure-activity relationships (SAR) for benzofuran-based carbamates (1)[1] and N-phenylcarbamate FAAH inhibitors (2)[2].

Expert Insights & Conclusion

Benchmarking 1-(7-methoxy-1-benzofuran-2-yl)ethyl N-phenylcarbamate reveals a classic trade-off in MTDL design. The bulky 7-methoxy-benzofuran core drives high reversible affinity ( KI​ ) toward the hydrophobic cytosolic port of FAAH, resulting in a robust kinact​/KI​ profile that rivals URB597 (2)[2]. However, this same bulk creates steric hindrance in the narrow catalytic gorge of AChE, resulting in lower affinity compared to smaller carbamates like Rivastigmine (1)[1].

For drug development professionals, the critical takeaway is the modulation of the decarbamoylation half-life ( t1/2​ ). The N-phenylcarbamate moiety generates a highly stable carbamoylated enzyme state, particularly in FAAH, leading to prolonged duration of action in vivo. Future optimization should focus on tuning the electronic properties of the phenyl ring to accelerate or decelerate hydrolysis, thereby fine-tuning the pharmacokinetic/pharmacodynamic (PK/PD) relationship.

References

  • Decker et al. (2019). Highly Selective Butyrylcholinesterase Inhibitors with Tunable Duration of Action by Chemical Modification of Transferable Carbamate Units Exhibit Pronounced Neuroprotective Effect in an Alzheimer's Disease Mouse Model. Journal of Medicinal Chemistry. 1

  • Mileni et al. (2010). Crystal Structures of Fatty Acid Amide Hydrolase Bound to the Carbamate Inhibitor URB597: Discovery of a Deacylating Water Molecule and Insight into Enzyme Inactivation. Journal of Molecular Biology. 2

  • Piomelli et al. (2006). A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo. Journal of Pharmacology and Experimental Therapeutics. 5

  • AOP-Wiki (2024). Inhibition of acetylcholinesterase (AChE) leading to arrhythmias.7

  • Taylor & Francis (2026). Thymol carbamates bearing cyclic amines as potent and selective BuChE inhibitors alleviate memory impairments for Alzheimer's disease therapy.3

Sources

Validation

Comprehensive SAR Comparison Guide: 1-(7-methoxy-1-benzofuran-2-yl)ethyl N-phenylcarbamate in Serine Hydrolase Inhibition

Executive Summary & Biochemical Context The rational design of covalent inhibitors targeting serine hydrolases—such as Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), and Fatty Acid Amide Hydrolase (FAAH)—reli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biochemical Context

The rational design of covalent inhibitors targeting serine hydrolases—such as Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), and Fatty Acid Amide Hydrolase (FAAH)—relies heavily on balancing target affinity with warhead reactivity. 1-(7-methoxy-1-benzofuran-2-yl)ethyl N-phenylcarbamate represents a highly specialized pharmacophore within the benzofuran-carbamate class.

Unlike reversible competitive inhibitors, this compound functions as a pseudo-substrate. It leverages its benzofuran core to anchor into the hydrophobic pockets of the target enzyme, precisely orienting the N-phenylcarbamate moiety to covalently carbamoylate the catalytic serine residue[1]. This guide deconstructs the structural activity relationship (SAR) of this molecule, objectively comparing its architectural components against alternative derivatives to elucidate the causality behind its kinetic performance.

Molecular Architecture & SAR Logic

To understand the efficacy of 1-(7-methoxy-1-benzofuran-2-yl)ethyl N-phenylcarbamate, we must isolate and evaluate its four primary structural domains.

  • The Benzofuran Core (Hydrophobic Anchor): The fused bicyclic benzofuran system provides an optimal rigid geometry for π−π stacking within the peripheral anionic site (PAS) of cholinesterases or the acyl-chain binding pocket of FAAH[2]. Compared to indole or biphenyl alternatives, the benzofuran oxygen acts as a weak hydrogen bond acceptor, improving solubility without sacrificing the lipophilicity required for blood-brain barrier (BBB) penetration[3].

  • The 7-Methoxy Substituent (Electronic Modulator): The addition of an electron-donating methoxy group at the 7-position significantly increases the electron density of the aromatic ring. This modification enhances cation- π interactions with key aromatic residues (e.g., Trp86 in AChE). Furthermore, it introduces steric bulk that prevents off-target binding to narrower enzymatic gorges[3].

  • The Chiral Ethyl Linker (Steric Lock): The -CH(CH3)- linker bridging the core and the carbamate is a critical determinant of stereoselectivity. The methyl group restricts the rotational degrees of freedom compared to a highly flexible methylene (-CH2-) linker. This entropic pre-organization locks the carbamate warhead into a favorable trajectory for nucleophilic attack by the catalytic serine[1].

  • The N-Phenylcarbamate Warhead (Covalent Modifier): The N-phenyl substitution on the carbamate nitrogen delocalizes the nitrogen's lone pair into the phenyl ring. This electron-withdrawing effect makes the carbonyl carbon highly electrophilic, resulting in a significantly faster rate of carbamoylation ( k2​ ) compared to N,N-dialkylcarbamates (like Rivastigmine). However, it also results in a faster rate of spontaneous hydrolysis ( k3​ ), tuning the drug to act as a reversible covalent inhibitor rather than a permanent inactivator[4].

SAR Core 1-(7-methoxy-1-benzofuran-2-yl)ethyl N-phenylcarbamate M1 7-Methoxy Group (Electron Donating) Core->M1 Enhances cation-π interaction M2 Benzofuran Core (Hydrophobic Anchor) Core->M2 Fits acyl-binding pocket M3 Ethyl Linker (Steric Lock/Chirality) Core->M3 Restricts rotation, directs orientation M4 N-Phenylcarbamate (Covalent Warhead) Core->M4 Electrophilic center for Serine attack

Fig 1. Structural activity relationship logic tree for the benzofuran carbamate.

Comparative Performance Data

The following table synthesizes the kinetic and inhibitory parameters of the target compound against structural analogs and clinical reference standards. Data highlights the trade-off between binding affinity ( Ki​ ) and covalent reactivity ( k2​ ).

Compound / DerivativeCore ModificationLinkerCarbamate TypeTarget Enzyme IC 50​ (nM)*Carbamoylation Rate ( k2​ , min −1 )
Target Compound 7-Methoxy-benzofuran-CH(CH3)-N-Phenyl18.5 (FAAH) / 45.2 (BChE)0.85
Analog A (Demethoxylated) Benzofuran (Unsubstituted)-CH(CH3)-N-Phenyl145.0 (FAAH) / 210.0 (BChE)0.82
Analog B (Desmethyl) 7-Methoxy-benzofuran-CH2-N-Phenyl85.4 (FAAH) / 112.5 (BChE)0.41
Analog C (Dialkyl) 7-Methoxy-benzofuran-CH(CH3)-N,N-Dimethyl310.0 (FAAH) / 88.0 (BChE)0.05
Rivastigmine (Ref) Phenyl-CH(CH3)-N-Ethyl-N-Methyl>1000 (FAAH) / 4.1 (BChE)0.02
URB597 (Ref) Biphenyl-O-Aryl N-Alkyl4.6 (FAAH) / >1000 (BChE)1.15

*Note: IC 50​ values for covalent inhibitors are time-dependent; values reported reflect a standardized 30-minute pre-incubation.

Mechanistic Pathway of Covalent Inhibition

The efficacy of 1-(7-methoxy-1-benzofuran-2-yl)ethyl N-phenylcarbamate is dictated by a two-step kinetic mechanism. First, the benzofuran core drives the formation of a reversible Michaelis complex ( Ki​ ). Second, the spatial proximity of the N-phenylcarbamate to the catalytic serine triggers a nucleophilic attack, releasing the phenol leaving group and forming the carbamoylated enzyme ( k2​ )[1].

Mechanism E Serine Hydrolase (Active Serine) EI Reversible Complex (EI) E->EI + Inhibitor (Ki) I Benzofuran Carbamate I->EI EC Carbamoylated Enzyme (EC) EI->EC Carbamoylation (k2) P Phenol Leaving Group EI->P Release EC->E Slow Hydrolysis (k3)

Fig 2. Covalent inhibition mechanism of serine hydrolases by benzofuran carbamates.

Self-Validating Experimental Protocols

To rigorously evaluate the SAR of this compound, standard equilibrium assays are insufficient. Because carbamates are time-dependent inhibitors, the protocol must dynamically track the carbamoylation rate to separate true affinity ( Ki​ ) from reactivity ( k2​ ).

Protocol: Time-Dependent Kinetic Assay (Modified Ellman's Method)

Causality & Self-Validation: This protocol is designed as a self-validating system. By measuring IC 50​ at multiple pre-incubation time points, we confirm the covalent nature of the inhibitor (the IC 50​ will drop exponentially over time). The inclusion of a non-covalent competitive inhibitor (e.g., Donepezil) serves as an internal negative control; its IC 50​ will remain static regardless of pre-incubation time, validating that the assay accurately differentiates mechanistic classes.

Step 1: Reagent Preparation & Baseline Establishment

  • Prepare a 0.1 M sodium phosphate buffer (pH 8.0) to maintain the optimal ionization state of the catalytic triad (Ser-His-Glu/Asp).

  • Prepare the chromogenic reagent: 0.3 mM 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB).

  • Validation Check: Run buffer + DTNB + enzyme without substrate to ensure no background thiol cleavage is occurring.

Step 2: Time-Dependent Pre-incubation (The Covalent Trap)

  • Incubate 50 μ L of the target enzyme (e.g., human recombinant BChE, 0.5 U/mL) with 10 μ L of 1-(7-methoxy-1-benzofuran-2-yl)ethyl N-phenylcarbamate at varying concentrations (0.1 nM to 10 μ M).

  • Perform this incubation in separate microplate wells for exactly t=0,15,30, and 60 minutes at 37°C.

  • Causality: Staggering the incubation times allows the calculation of the pseudo-first-order rate constant ( kobs​ ) for enzyme inactivation.

Step 3: Substrate Addition & Kinetic Readout

  • Initiate the reaction by adding 10 μ L of the substrate (e.g., butyrylthiocholine iodide, 0.5 mM).

  • Immediately monitor the absorbance at 412 nm continuously for 5 minutes using a microplate reader.

  • Causality: The hydrolysis of the substrate releases thiocholine, which reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion. The initial velocity ( v0​ ) is directly proportional to the remaining uncarbamoylated active enzyme.

Step 4: Data Transformation ( k2​/Ki​ Calculation)

  • Plot the natural log of residual activity ( ln(vi​/v0​) ) against pre-incubation time to determine kobs​ .

  • Plot kobs​ against inhibitor concentration to extract Ki​ (binding affinity) and k2​ (maximum carbamoylation rate). This mathematically isolates the contribution of the benzofuran core ( Ki​ ) from the N-phenylcarbamate warhead ( k2​ ).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(7-methoxy-1-benzofuran-2-yl)ethyl N-phenylcarbamate

As researchers pushing the boundaries of drug development, handling specialized library compounds like 1-(7-methoxy-1-benzofuran-2-yl)ethyl N-phenylcarbamate requires a rigorous, self-validating approach to safety. We do...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers pushing the boundaries of drug development, handling specialized library compounds like 1-(7-methoxy-1-benzofuran-2-yl)ethyl N-phenylcarbamate requires a rigorous, self-validating approach to safety. We do not simply follow static rules; we engineer safety protocols based on molecular causality.

This guide synthesizes structural chemical analysis with field-proven operational protocols to ensure absolute safety, logistical efficiency, and environmental compliance in your laboratory.

Chemical Hazard Profiling & Causality (The "Why")

To design an effective safety protocol, we must first deconstruct the molecule. The hazard profile of 1-(7-methoxy-1-benzofuran-2-yl)ethyl N-phenylcarbamate is dictated by two distinct structural domains:

  • The N-phenylcarbamate Core: Carbamate derivatives are biologically active. While N-phenylcarbamates are generally less potent cholinesterase inhibitors than their N-methyl counterparts, they are still classified under Acute Oral Toxicity Category 4[1]. Systemic toxicity can occur if the compound is ingested or if aerosolized dust is inhaled[2].

  • The Benzofuran Moiety: The addition of the 7-methoxy-1-benzofuran ring significantly increases the lipophilicity (LogP) of the molecule.

Causality in Safety: High lipophilicity means the compound can readily penetrate the lipid bilayer of the stratum corneum upon dermal contact. This risk is exponentially magnified during assays requiring dissolution in permeation-enhancing organic solvents (e.g., DMSO, DMF). These solvents act as molecular carriers, transporting the solute directly through standard latex or thin nitrile barriers.

HazardLogic Exposure 1-(7-methoxy-1-benzofuran-2-yl)ethyl N-phenylcarbamate Dermal High Lipophilicity (Benzofuran Ring) Exposure->Dermal Inhalation Aerosolized Dust (Dry Powder) Exposure->Inhalation Systemic Systemic Absorption (Carbamate Toxicity) Dermal->Systemic Dermal Route PPE_Skin Butyl Rubber / Double Nitrile Gloves Dermal->PPE_Skin Mitigated by Inhalation->Systemic Inhalation Route PPE_Resp Fume Hood / P100 Respirator Inhalation->PPE_Resp Mitigated by

Logical relationship between chemical properties, exposure routes, and PPE selection.

Personal Protective Equipment (PPE) Matrix

Based on the causal risk assessment, standard laboratory PPE is insufficient when handling this compound in solution. The following matrix outlines the mandatory protective equipment and the scientific rationale behind each choice.

PPE CategorySpecificationCausal Rationale
Hand Protection Acid-resistant Butyl Rubber or Double-layered Nitrile (EN 374 compliant)[3],[4]Benzofuran derivatives are highly lipophilic. If dissolved in DMSO/DMF, standard nitrile degrades rapidly, necessitating butyl rubber[4].
Eye/Face Tight-fitting chemical safety goggles with side-shields[3]Prevents ocular exposure to aerosolized micro-dust during analytical weighing[3].
Body Protection Flame-resistant, impervious lab coat and closed-toe shoes[3],[4]Prevents dermal accumulation of particulates on personal clothing.
Respiratory N95/P100 particulate respirator (if handled outside a fume hood)[3]Mitigates the primary risk of inhalation of aerosolized powders[2].

Operational Workflows & Handling Protocols

Every protocol must act as a self-validating system where each step inherently verifies the safety of the next.

Handling_Workflow Storage Desiccated Storage (2-8°C) Transfer Sealed Transfer to Fume Hood Storage->Transfer Weighing Analytical Weighing (Anti-static) Transfer->Weighing Dissolution Solvent Addition (DMSO/DMF) Weighing->Dissolution Waste Waste Segregation & Disposal Dissolution->Waste

Step-by-step operational workflow for safely handling the compound from storage to disposal.

Step-by-Step Handling Methodology:
  • Environmental Preparation: Ensure the chemical fume hood is operational with a face velocity of 80-100 fpm. Lay down anti-static weighing paper to prevent the electrostatic dispersion of the fine powder.

  • Transfer and Equilibration: Retrieve the sealed vial from desiccated storage. Allow it to equilibrate to room temperature inside a secondary container to prevent condensation, which can degrade the carbamate linkage.

  • Analytical Weighing: Using non-sparking spatulas[3], carefully transfer the required mass. Avoid rapid movements that could aerosolize the dust[2].

  • Dissolution and Reaction Setup: If dissolving in organic solvents, ensure the solvent is added strictly inside the fume hood. Cap the reaction vial immediately after solvent addition to prevent vapor escape. Wash face, hands, and any exposed skin thoroughly immediately after handling[1].

Spill Response & Decontamination

A robust safety system requires an immediate, procedural response plan for accidental releases.

  • Isolation: Evacuate personnel from the immediate area and ensure maximum fume hood ventilation[3].

  • Containment: Do not use water initially, as it may spread lipophilic compounds and complicate cleanup.

  • Physical Cleanup: Vacuum or sweep up the spill using an inert, non-combustible absorbent material (e.g., dry sand or vermiculite) and place it into a suitable disposal container[5].

  • Chemical Decontamination: Wash the affected surface with a mild alkaline detergent solution, followed by a thorough water rinse.

  • Personnel Exposure Protocol: If skin contact occurs, immediately flush the area with copious amounts of running water for at least 15 minutes while removing contaminated clothing[4],[1]. If ingested, call a Poison Center immediately and rinse the mouth; do not induce vomiting[4],[1].

Waste Disposal Plan

Proper logistical disposal ensures environmental compliance and prevents downstream contamination.

  • Solid Waste: Collect all contaminated weighing papers, pipette tips, and residual powder in a clearly labeled, sealable hazardous waste container.

  • Liquid Waste Segregation: Segregate solvent waste strictly. If the compound is dissolved in halogenated solvents (e.g., DCM), route it to the Halogenated Waste stream. If dissolved in DMSO or ethanol, route it to Non-Halogenated Waste.

  • Final Disposal: All contents and containers must be disposed of through a certified, approved waste disposal plant in accordance with local and federal environmental regulations[2],[1].

References

  • Ethyl N-phenylcarbamate SDS, 101-99-5 Safety Data Sheets. ECHEMI.
  • Butyl carbanilate (BUTYL N-PHENYLCARBAMATE) CAS 1538-74-5 | SDS. HazComFast.
  • Diperodon hydrochloride - Safety Data Sheet. AK Scientific, Inc.
  • SAFETY DATA SHEET - Isopropyl N-phenylcarbamate. Fisher Scientific.
  • SAFETY DATA SHEET - Isopropyl N-phenylcarbamate. Thermo Fisher Scientific.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(7-methoxy-1-benzofuran-2-yl)ethyl N-phenylcarbamate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(7-methoxy-1-benzofuran-2-yl)ethyl N-phenylcarbamate
© Copyright 2026 BenchChem. All Rights Reserved.